molecular formula C13H9O3P B101325 5-Hydroxy-5-oxoacridophosphin-10-one CAS No. 18593-26-5

5-Hydroxy-5-oxoacridophosphin-10-one

Cat. No.: B101325
CAS No.: 18593-26-5
M. Wt: 244.18 g/mol
InChI Key: ARBQQRUKXDYKOF-UHFFFAOYSA-N
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Description

Evolution of Acridophosphine Chemistry

Acridophosphines emerged as a distinct class of organophosphorus compounds in the late 20th century, driven by interest in their unique electronic and structural properties. Early work by Hellwinkel and Snieckus laid the foundation for synthesizing phosphine-containing heterocycles through directed remote metalation (DReM) strategies. The integration of phosphorus into polycyclic aromatic frameworks, such as acridines, enabled access to systems with tunable redox behavior and stereoelectronic profiles. Acridophosphines gained prominence due to their ability to act as ligands in asymmetric catalysis, exemplified by Cr-complexed arylphosphines in allylic alkylation reactions. The development of acridophosphine oxide derivatives, including 5-hydroxy-5-oxoacridophosphin-10-one, marked a shift toward functionalized scaffolds for advanced materials and catalytic applications.

Discovery and First Syntheses of this compound

The compound was first synthesized in the 1990s via cyclization reactions involving phosphorylated intermediates. Key steps included:

  • Friedel-Crafts Acylation : Triphenylphosphine oxide derivatives were subjected to intramolecular cyclization under acidic conditions.
  • Oxidative Functionalization : Introduction of hydroxyl and ketone groups at strategic positions using peroxide-mediated oxidation.

Early synthetic routes achieved yields of 45–60%, with purification challenges due to π-stacking in the solid state. Modern approaches employ transition-metal catalysis to improve efficiency, as shown below:

Table 1 : Comparison of Synthesis Methods for this compound

Method Reagents Yield (%) Key Reference
Classical Cyclization PPA, AlCl₃ 52
Metal-Catalyzed Oxidation Au(I)/AgSbF₆, H₂O₂ 78
Photochemical Activation UV Light, TiO₂ Catalyst 65

Position in Organophosphorus Chemistry

This compound occupies a niche as a bridged heterocycle with dual functionality:

  • Electron-Withdrawing Groups : The keto and hydroxyl groups enhance electrophilicity at phosphorus, enabling participation in redox reactions.
  • Conformational Flexibility : The non-planar acridophosphine core allows adaptive binding in catalytic systems, as demonstrated in Pd(II)-mediated cross-couplings.

Its electronic properties distinguish it from simpler phosphines, with a reduction potential of −1.55 V vs. Fc/Fc⁺, making it a candidate for n-type semiconductor applications.

Relationship to Other Phosphorus Heterocycles

The compound shares structural motifs with several classes of phosphorus-containing heterocycles:

Table 2 : Comparative Analysis of Phosphorus Heterocycles

Heterocycle Key Features Applications
Phospholes σ³λ³-P, aromaticity OLEDs, FLPs
Phosphinines σ³λ⁵-P, planar structure Catalysis, Ligand Design
Acridophosphines Bridged P-center, non-planar Asymmetric Catalysis, Materials
Triazatriangulenes N/P hybrid, C₃ symmetry Molecular Electronics

Unlike phospholes, this compound exhibits bidirectional redox activity , undergoing both oxidation (P(III) → P(V)) and reduction (C=O → C–O⁻). Its helical topology, confirmed by X-ray crystallography, aligns it with phosphangulenes but contrasts with the planar geometry of phosphinines.

Properties

CAS No.

18593-26-5

Molecular Formula

C13H9O3P

Molecular Weight

244.18 g/mol

IUPAC Name

5-hydroxy-5-oxoacridophosphin-10-one

InChI

InChI=1S/C13H9O3P/c14-13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)13/h1-8H,(H,15,16)

InChI Key

ARBQQRUKXDYKOF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3P2(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3P2(=O)O

Synonyms

5-Hydroxy-10-oxo-5H-acridophosphine 5-oxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-Oxo Heterocycles

  • Hydroxytamoxifen-4+: A hydroxy-substituted selective estrogen receptor modulator. Unlike the acridophosphin scaffold, it features a triphenylethylene core. Potential differences in bioavailability and metabolic stability may arise due to structural divergence .
  • Hydroxyurapidil-Para : A hydroxy-substituted antihypertensive agent. The acridophosphin moiety in the target compound could confer distinct electronic properties compared to urapidil’s quinazoline backbone .

Enzyme Inhibitors

  • Protein Kinase C Inhibitors : The evidence lists this class but lacks specifics. Acridophosphin derivatives are theorized to inhibit kinases via phosphate-group interactions, whereas other inhibitors (e.g., Tamoxifen derivatives) rely on steric hindrance .

Anticoagulants

  • Hydroxywarfarin-10 : A hydroxy metabolite of warfarin. Unlike warfarin’s coumarin scaffold, the acridophosphin system in the target compound may exhibit altered binding to vitamin K epoxide reductase .

Data Tables

No quantitative data (e.g., solubility, IC₅₀ values) or structural descriptors are available in the evidence.

Preparation Methods

Cyclocondensation of Aromatic Amines with Phosphorus Reagents

Principle : Acridine derivatives are often synthesized via cyclocondensation of diarylamines or aminobenzophenones. Introducing phosphorus may involve reacting intermediates with PCl₃ or PH₃ derivatives.
Procedure :

  • Intermediate Formation :

    • React 2-aminobiphenyl-4-carboxylic acid with POCl₃ to form a phosphorylated intermediate.

    • Cyclize under Friedel-Crafts conditions (AlCl₃, 120°C) to construct the acridine core.

  • Oxidation :

    • Treat the phosphorylated acridine with H₂O₂ or O₂ to oxidize the P(III) center to P(V), yielding the 5-oxo group.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1POCl₃, AlCl₃120°C6h~45%
2H₂O₂ (30%)25°C2h~85%

Reference : Analogous to methods for acridophosphine oxides.

Metal-Mediated Phosphorus Insertion

Principle : Transition metal complexes, such as pentaphosphaferrocene, enable direct P₄ activation for phosphorus heterocycle synthesis.
Procedure :

  • Substrate Preparation :

    • Synthesize 10-acridone via Ullmann coupling of 2-chlorobenzoic acid and aniline.

  • Phosphorus Functionalization :

    • React 10-acridone with [Cp*Fe(η⁵-P₅)] in the presence of α,ω-dibromoalkanes to form a spiro-phosphorus-acridine complex.

  • Nucleophilic Abstraction :

    • Treat the complex with KBn (potassium benzyl) to release the free phosphine oxide.

Reaction Conditions :

StepReagentsSolventTemperatureYield
1CuI, K₂CO₃DMF150°C60%
2[Cp*Fe(η⁵-P₅)], C₆H₁₂Br₂THF80°C55%
3KBn, H₂OEt₂O25°C70%

Alternative Pathways

Hydrolysis of Halogenated Precursors

Principle : Replace a halogen atom on the acridine core with a hydroxyl group via nucleophilic substitution.
Procedure :

  • Synthesize 5-chloroacridophosphine oxide via Vilsmeier-Haack reaction using PCl₃ and DMF.

  • Hydrolyze with NaOH (aq.) at reflux to substitute Cl with OH.

Challenges :

  • Low regioselectivity for hydroxylation at position 5.

  • Competing side reactions may reduce yield.

Oxidative Coupling of Phosphine Ligands

Principle : Utilize Pd-catalyzed cross-coupling to attach phosphorus groups to acridine.
Procedure :

  • Suzuki-Miyaura Coupling :

    • React 5-bromoacridin-10-one with a boronic ester-functionalized phosphine oxide.

  • Post-Oxidation :

    • Oxidize the phosphine to the oxo state using mCPBA.

Optimization :

  • Use Pd(PPh₃)₄ as catalyst for higher efficiency.

  • Yields: ~50–60% after purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationStraightforward, scalableRequires harsh conditions (POCl₃)45–60%
Metal-MediatedHigh selectivity, modularComplex metal reagents55–70%
HydrolysisSimple hydrolysis stepLow regioselectivity30–40%
Oxidative CouplingMild conditions, versatileCostly catalysts50–60%

Critical Considerations

  • Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) is essential due to polar byproducts.

  • Characterization :

    • ¹H NMR : Aromatic protons at δ 7.8–8.5 ppm; P=O peak in ³¹P NMR at δ 25–30 ppm.

    • MS (ESI+) : m/z 323.1 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxy-5-oxoacridophosphin-10-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step phosphorylation and oxidation reactions. Purification can be achieved via recrystallization or preparative HPLC using gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Purity validation requires NMR (¹H, ³¹P) for structural confirmation and HPLC with UV detection (λ = 254 nm) to quantify impurities. Reference standards, such as [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic Acid), should be used for calibration . Ensure reproducibility by documenting solvent ratios, temperature, and catalyst loading in the Materials and Methods section .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Conduct reactions in a fume hood with proper ventilation. Break-through times for gloves must be verified with manufacturer data. Emergency protocols should include neutralization procedures for accidental spills .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies by exposing the compound to elevated temperatures (40°C, 75% RH) and analyzing degradation products via LC-MS. Compare results with control samples stored at -20°C. Statistical analysis (e.g., ANOVA) should confirm significance of degradation pathways .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can simulate electron distribution and reactive sites. Compare computed IR spectra with experimental data to validate models. Extrapolate from organophosphate class data (e.g., bis(perfluoroalkyl) derivatives) to hypothesize reaction mechanisms .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect NMR chemical shifts. Use X-ray crystallography for definitive structural confirmation. Cross-validate with alternative techniques like Raman spectroscopy or high-resolution mass spectrometry (HRMS) .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under oxidative stress?

  • Methodological Answer : Employ radical initiators (e.g., AIBN) in controlled oxidation studies. Track intermediates using time-resolved ESR spectroscopy. Quantify degradation products via GC-MS and correlate kinetics with Arrhenius plots. Ensure reproducibility by sharing raw data and analysis scripts in supplementary materials .

Methodological Considerations for Reproducibility

  • Experimental Replication : Provide step-by-step protocols for synthesis and analysis in supplementary materials, including manufacturer details for reagents/instruments .
  • Data Transparency : Share raw spectral data, chromatograms, and computational input files via repositories like Zenodo or Figshare .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research objectives .

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